

## Tolimidone: A Novel Approach to Beta Cell Preservation and Growth

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

## **Executive Summary**

The progressive loss of functional beta cell mass is a central pathological feature of both type 1 and type 2 diabetes. Therapeutic strategies aimed at not only preserving existing beta cells but also promoting their proliferation are of paramount interest. **Tolimidone** (formerly MLR-1023), a selective activator of Lyn kinase, has emerged as a promising clinical-stage small molecule with demonstrated potential to address this unmet need. Preclinical evidence indicates that **tolimidone** promotes beta cell survival and can induce the proliferation of human beta cells.[1] [2][3] This document provides a comprehensive technical overview of the data supporting **tolimidone**'s role in beta cell health, its underlying mechanism of action, and the experimental methodologies used to evaluate its efficacy.

# Mechanism of Action: Lyn Kinase Activation and Insulin Signal Amplification

**Tolimidone**'s primary mechanism of action is the selective allosteric activation of Lyn kinase, a member of the Src family of protein tyrosine kinases.[1][4] Lyn kinase is a crucial component of the insulin signaling pathway. Upon activation by **tolimidone**, Lyn kinase enhances the phosphorylation of Insulin Receptor Substrate 1 (IRS-1). This amplification of the signaling cascade initiated by insulin binding to its receptor leads to improved glycemic control through



insulin sensitization. In preclinical animal models of diabetes, **tolimidone** has demonstrated effective glycemic control.

The activation of Lyn kinase by **tolimidone** is potent and specific. In vitro kinase assays have determined the half-maximal effective concentration (EC50) for Lyn kinase activation.

**Quantitative Data: Kinase Activation** 

| Compound                  | Parameter                         | Value | Assay System          |
|---------------------------|-----------------------------------|-------|-----------------------|
| Tolimidone (MLR-<br>1023) | EC50 for Lyn Kinase<br>Activation | 63 nM | In vitro kinase assay |
| **                        |                                   |       |                       |

## **Signaling Pathway Diagram**







Click to download full resolution via product page

Caption: Tolimidone activates Lyn kinase, amplifying insulin receptor signaling via IRS-1.



#### **Evidence for Beta Cell Survival and Proliferation**

Compelling preclinical evidence, primarily from studies conducted at the University of Alberta, has established **tolimidone**'s potential to promote beta cell survival and proliferation.

#### In Vivo Evidence

In studies using db/db mice, a model for type 2 diabetes, chronic treatment with **tolimidone** resulted in a dose-dependent and durable glucose-lowering effect, a reduction in HbA1c levels, and importantly, the preservation of pancreatic  $\beta$ -cells. This preservation suggests a positive effect on beta cell survival in a diabetic environment.

#### In Vitro and Ex Vivo Evidence

Perhaps the most significant finding is that **tolimidone** was able to induce proliferation in beta cells that were isolated from human cadavers. This demonstrates a direct pro-proliferative effect on human beta cells, which are notoriously difficult to stimulate into division. While these foundational studies have been widely cited, specific quantitative data on the percentage increase in beta cell proliferation or survival has not been made publicly available. A recent in vitro study using reaggregated pancreatic islets yielded inconclusive results regarding proliferation, which did not align with previous findings; further in vivo studies are planned to clarify this.

Currently, Biodexa Pharmaceuticals is conducting a Phase 2 clinical trial to evaluate **tolimidone** in patients with Type 1 diabetes, a disease characterized by autoimmune destruction of beta cells. The trial will assess C-peptide levels as a marker for insulin production, which could indirectly reflect changes in beta cell mass or function.

## **Experimental Protocols**

While the specific protocols from the key preclinical studies on **tolimidone** have not been published in detail, this section outlines representative methodologies for assessing beta cell proliferation and apoptosis, based on standard practices in the field.

## Representative Protocol: Beta Cell Proliferation Assay (Immunofluorescence)



This protocol describes a method for quantifying beta cell proliferation in isolated islets using Ki67 staining.

- Islet Culture and Treatment:
  - Isolated human or rodent islets are cultured in a suitable medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics).
  - Islets are treated with various concentrations of tolimidone or vehicle control for a specified period (e.g., 48-96 hours).
- Fixation and Permeabilization:
  - Islets are washed with phosphate-buffered saline (PBS).
  - Fixation is performed using 4% paraformaldehyde for 15-20 minutes at room temperature.
  - Cells are permeabilized with a solution containing Triton X-100 (e.g., 0.5% in PBS) to allow antibody penetration.
- Immunostaining:
  - Non-specific antibody binding is blocked using a blocking solution (e.g., 5% bovine serum albumin in PBS).
  - Islets are incubated overnight at 4°C with primary antibodies:
    - Anti-insulin antibody (to identify beta cells).
    - Anti-Ki67 antibody (to identify proliferating cells) or anti-BrdU for proliferation studies where BrdU is added to the culture medium.
  - After washing, islets are incubated with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594) for 1-2 hours at room temperature.
  - Nuclei are counterstained with DAPI.
- · Imaging and Quantification:



- Islets are imaged using a confocal or fluorescence microscope.
- The percentage of proliferating beta cells is determined by counting the number of doublepositive (Insulin+ and Ki67+) cells and dividing by the total number of insulin-positive cells.

### **Workflow for Proliferation Assay**



Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Adhera Therapeutics to Collaborate with Alberta Diabetes Institute, University of Alberta to Initiate Clinical Trial of MLR-1023 in Type 1 Diabetes | MarketScreener India [in.marketscreener.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. β cell apoptosis in T cell-mediated autoimmune diabetes PMC [pmc.ncbi.nlm.nih.gov]
- 4. MLR-1023 Treatment in Mice and Humans Induces a Thermogenic Program, and Menthol Potentiates the Effect - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tolimidone: A Novel Approach to Beta Cell Preservation and Growth]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676669#tolimidone-s-role-in-beta-cell-survival-and-proliferation]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com